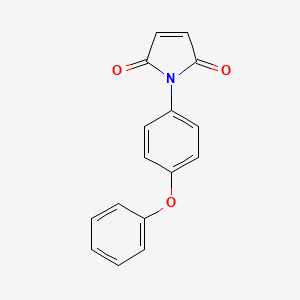

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound. However, related compounds such as “4-Phenoxyphenol” and “(4-Phenoxyphenyl)methanol” have been studied12.

Synthesis Analysis

There is no specific information available on the synthesis of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione”. However, related compounds such as 4-phenoxy-phenyl isoxazoles have been synthesized for structure-activity relationship (SAR) studies3. Another related compound, “(4-Phenoxyphenyl)methanol”, is commercially available2.Molecular Structure Analysis

The molecular structure of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is not directly available. However, the structure of a related compound, “1-(4-Phenoxyphenyl)ethanone”, has been studied4.Chemical Reactions Analysis

Specific chemical reactions involving “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not available. However, related compounds have been studied. For instance, the CuAAC reaction of terminal alkynes affords an efficient and mild production of triazolic 1,4-disubstituted compounds567.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not directly available. However, a related compound, “1-(4-Phenoxyphenyl)ethanone”, has been studied49.Scientific Research Applications

- Electrochemical Sensor Development

- Field : Analytical Chemistry

- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the development of electrochemical sensors .

- Method : The compound could be used as a part of the sensor’s active layer, contributing to its selectivity and sensitivity .

- Results : In one study, a sensor was developed that showed selectivity towards D-serine over other compounds, including D-tryptophane, D-glutamine, D-arginine, L-Serine, and D-aspartic acid .

-

Biological Activities of Pyrazoline Derivatives

- Field : Biochemistry

- Application : Pyrazolines and their derivatives, which can be synthesized from chalcones like “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione”, have been found to exhibit a wide range of biological activities .

- Method : The compound could be used as a precursor in the synthesis of pyrazoline derivatives .

- Results : Pyrazolines have been reported to show antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

-

Development of New Drugs

- Field : Pharmaceutical Chemistry

- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the synthesis of new drugs .

- Method : The compound could be used as a part of the drug’s active moiety, contributing to its therapeutic effects .

- Results : In one patent, a crystalline form of a compound synthesized from a similar phenoxyphenyl compound was found to inhibit Btk, a protein kinase .

-

Herbivore-Induced Plant Defense

- Field : Plant Biology

- Application : Certain compounds, including pyrazolines, have been found to induce specific defense responses in plants when they are damaged by herbivorous insects .

- Method : The compound could potentially be used to enhance the plant’s natural defense mechanisms .

- Results : Studies have shown that these defense responses can help protect the plant from further damage .

-

Synthesis of Pyrazolines

- Field : Organic Chemistry

- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the synthesis of pyrazolines .

- Method : The compound could be used as a precursor in the synthesis of pyrazolines .

- Results : Pyrazolines have been reported to show various biological activities .

Safety And Hazards

Specific safety and hazard information for “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is not available. However, safety data for related compounds such as “4-PHENOXYPHENYLTHIOUREA” and “(4-Phenoxyphenyl)methanol” are available1011.

Future Directions

The future directions for the study of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not directly available. However, related compounds such as 4-phenoxy-phenyl isoxazoles are potential for further study in cancer therapeutics as acetyl-CoA carboxylase inhibitors312.

properties

IUPAC Name |

1-(4-phenoxyphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJAEOCYWSGBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339390 |

Source

|

| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

69422-82-8 |

Source

|

| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)